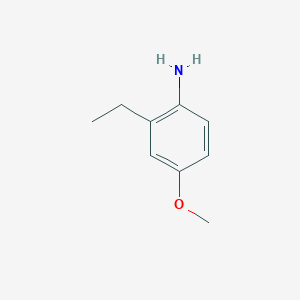
2-Ethyl-4-Methoxyanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-methoxyaniline, also known as 2-ethyl-4-methoxyaniline, is an organic compound with the molecular formula C9H13NO. It is a derivative of aniline, where the amino group is substituted at the para position with a methoxy group and at the ortho position with an ethyl group.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Safety and Hazards
Wirkmechanismus
Target of Action
2-Ethyl-4-methoxyaniline, also known as 2-ethyl-4-methoxybenzenamine, is a derivative of aniline, which is a primary amine Anilines are known to interact with various enzymes and receptors in the body due to their amine functional group .
Mode of Action
Anilines, in general, are known to undergo various chemical reactions due to the presence of the amine functional group . They can act as nucleophiles in reactions, forming bonds with electrophiles. The methoxy group in 2-Ethyl-4-methoxyaniline can influence the reactivity of the molecule, making it more basic than aniline .
Biochemical Pathways
They can undergo acetylation, a process that is important in the metabolism and detoxification of aromatic amines . The methoxy group in 2-Ethyl-4-methoxyaniline could potentially influence the molecule’s participation in these pathways.
Pharmacokinetics
Anilines are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized in the liver, often through processes such as acetylation, hydroxylation, and conjugation .
Result of Action
Anilines and their derivatives can have various biological effects, depending on their specific chemical structures and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of 2-Ethyl-4-methoxyaniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the molecule’s ionization state, which can influence its reactivity and interactions with other molecules . Additionally, the presence of other molecules can affect the compound’s stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methoxyaniline can be synthesized through several methods. One common approach involves the nitration of 2-ethyl-4-methoxybenzene followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-4-methoxybenzenamine may involve catalytic hydrogenation of the corresponding nitro compound. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-methoxybenzenamine: Similar structure but with a methyl group instead of an ethyl group.
4-Methoxyaniline: Lacks the ethyl group, making it less lipophilic.
2-Ethylaniline: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness
2-Ethyl-4-methoxyaniline is unique due to the presence of both ethyl and methoxy groups, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
2-ethyl-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRMTSCQUFXYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
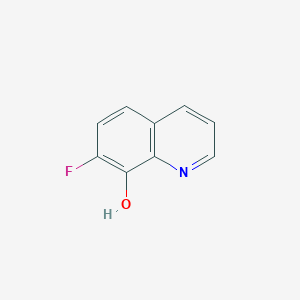
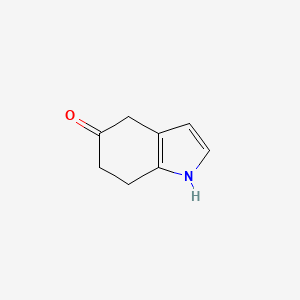
![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)
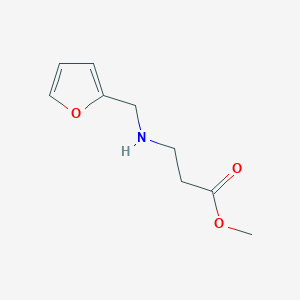
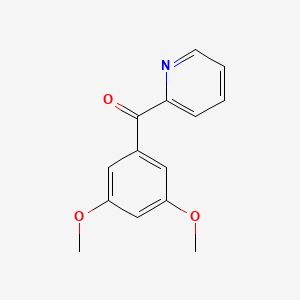
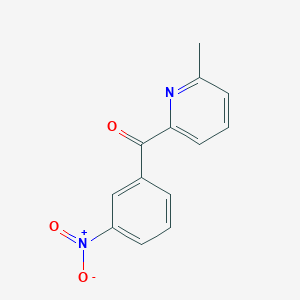
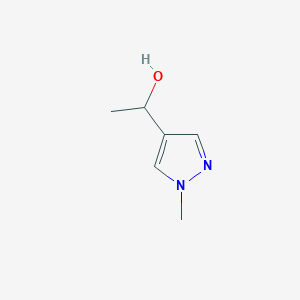
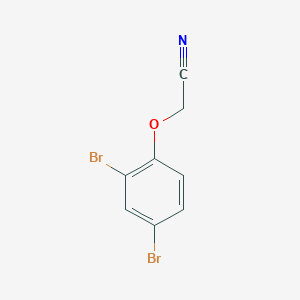
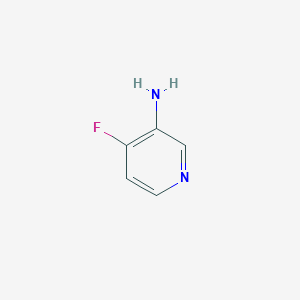
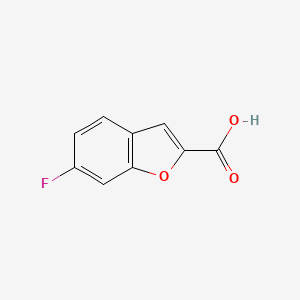
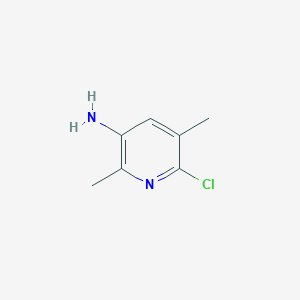
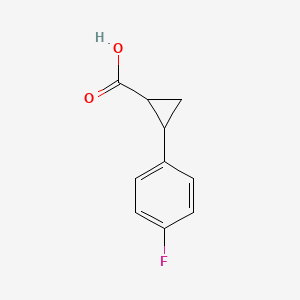
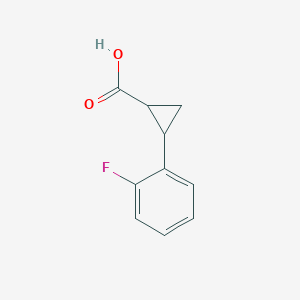
![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
